5-(4-Bromophenyl)thiazol-2-amine
Overview
Description
5-(4-Bromophenyl)thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring composed of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the bromophenyl group attached to the thiazole ring structure adds to the compound's reactivity and makes it a valuable intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of thiazoles, including derivatives such as 5-(4-Bromophenyl)thiazol-2-amine, involves strategies that leverage their heterocyclic structure for functionalization. One method involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, to produce substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which can be further modified to achieve the desired thiazole derivatives (Issac & Tierney, 1996).
Molecular Structure Analysis
Thiazole derivatives exhibit a fascinating molecular structure that allows for a wide range of chemical modifications and applications. The electron-rich nature of the sulfur and nitrogen atoms in the thiazole ring makes these compounds react under various conditions, enabling the synthesis of complex molecules (Sahiba et al., 2020).
Chemical Reactions and Properties
Thiazole compounds, including 5-(4-Bromophenyl)thiazol-2-amine, are known for their reactivity towards nucleophilic substitution reactions due to the presence of halogen atoms, such as bromine. This reactivity is exploited in various chemical syntheses, including the development of biologically active compounds and materials (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of thiazole derivatives can vary significantly depending on the substituents attached to the thiazole ring. These properties, including melting points, boiling points, and solubility, are crucial for determining the compound's applicability in various chemical processes and pharmaceutical formulations.
Chemical Properties Analysis
5-(4-Bromophenyl)thiazol-2-amine and similar thiazole derivatives exhibit a range of chemical properties, including acidity/basicity of the nitrogen atom in the thiazole ring and the reactivity of the sulfur atom. These properties are essential for their function as intermediates in the synthesis of more complex molecules and for their potential biological activities (Cunico, Gomes, & Vellasco, 2008).
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHXJYHJOHEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330009 | |
Record name | 5-(4-BROMOPHENYL)THIAZOL-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)thiazol-2-amine | |
CAS RN |
73040-60-5 | |
Record name | 5-(4-BROMOPHENYL)THIAZOL-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Bromophenyl)thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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